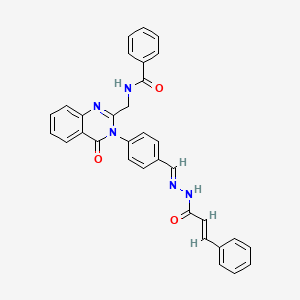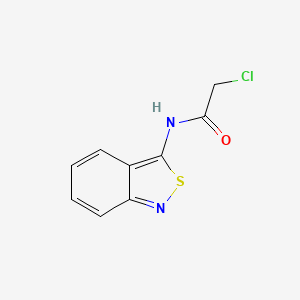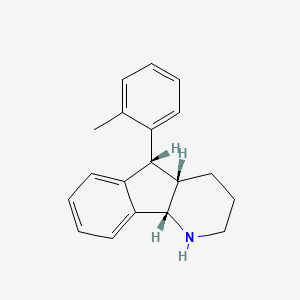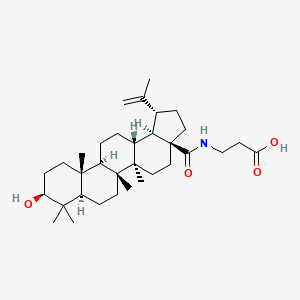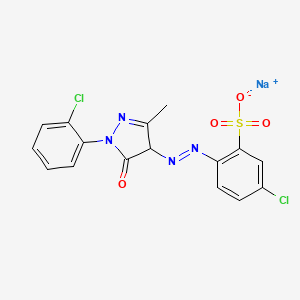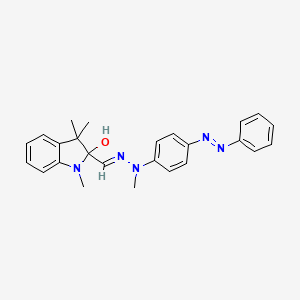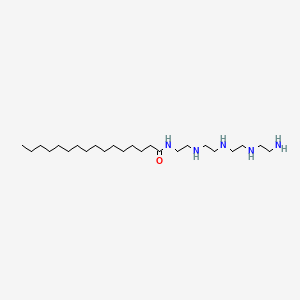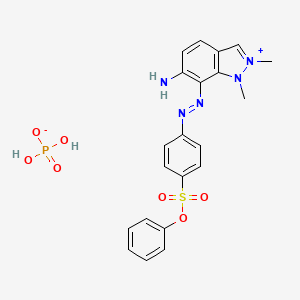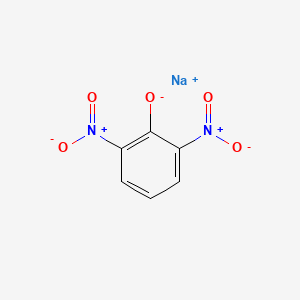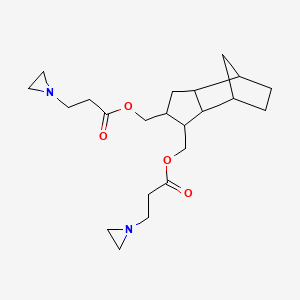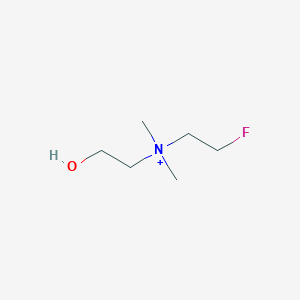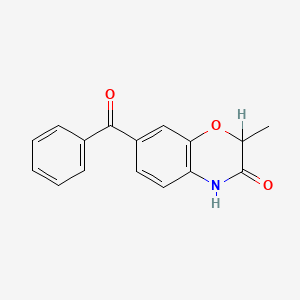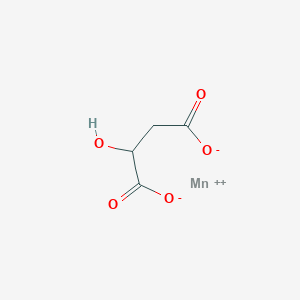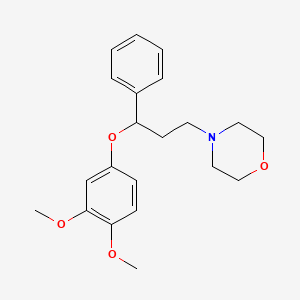
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is a complex organic compound that features a morpholine ring attached to a phenylpropyl group, which is further substituted with a 3,4-dimethoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-(3,4-dimethoxyphenoxy)-3-phenylpropylamine. This intermediate can be synthesized through a series of reactions including alkylation, reduction, and substitution reactions. The final step involves the reaction of the intermediate with morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Disubstituted maleimides: Compounds with similar substitution patterns on the aromatic ring.
3,4-Dimethoxyphenylpropionic acid: A structurally related compound with different functional groups.
Uniqueness
4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
157846-75-8 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC名 |
4-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C21H27NO4/c1-23-20-9-8-18(16-21(20)24-2)26-19(17-6-4-3-5-7-17)10-11-22-12-14-25-15-13-22/h3-9,16,19H,10-15H2,1-2H3 |
InChIキー |
RIMYWGZBXQDWKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


